(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid
CAS No.:
Cat. No.: VC18857186
Molecular Formula: C15H22N4O4
Molecular Weight: 322.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N4O4 |
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Molecular Weight | 322.36 g/mol |
IUPAC Name | 6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18) |
Standard InChI Key | KTPKIMJAZDFELN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The molecular formula of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is C₁₅H₂₂N₄O₄, with a molecular weight of 322.36 g/mol . Its IUPAC name is (2S)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid, reflecting the stereochemistry at the second carbon and the functional groups present .
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₂₂N₄O₄ |
Molecular Weight | 322.36 g/mol |
IUPAC Name | (2S)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
SMILES | C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O |
InChIKey | KTPKIMJAZDFELN-LBPRGKRZSA-N |
CAS Registry Number | 1313054-55-5 |
Stereochemical Configuration
The compound exhibits an S-configuration at the second carbon, critical for its compatibility with natural L-amino acids in peptide chains . The Cbz group (benzyloxycarbonyl) protects the α-amino group during synthesis, while the guanidino moiety at the sixth position mimics the side chain of arginine, enabling interactions with biological targets .
Synthesis and Production
Synthetic Routes
The synthesis of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid typically involves multi-step protection and functionalization of a homoarginine backbone. A general approach includes:
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Amino Group Protection: Reaction of L-homoarginine with benzyl chloroformate (Cbz-Cl) in alkaline conditions to introduce the Cbz group.
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Guanidino Group Formation: Treatment of the intermediate with a guanidinylation reagent, such as sodium dicyandiamide, under reflux in solvents like n-butanol or water .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Cbz Protection | Cbz-Cl, NaOH, 0–5°C, 2–4 hours | 85–90% | >95% |
Guanidinylation | Sodium dicyandiamide, n-butanol/H₂O, 100–140°C, 2–7 hours | 90–96% | >98% |
Industrial-Scale Optimization
Industrial production emphasizes solvent efficiency and catalyst selection. For instance, phase-transfer catalysts like PEG400 enhance reaction rates by facilitating interphase reagent transfer . Recent advancements avoid toxic solvents, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Storage at 0–10°C under anhydrous conditions is recommended to prevent decomposition .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at 1700 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (guanidino C=N stretch) .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): δ 7.35–7.25 (m, 5H, aromatic), δ 5.10 (s, 2H, CH₂Ph), δ 4.30–4.20 (m, 1H, α-CH).
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¹³C NMR: δ 172.5 (COOH), δ 156.2 (Cbz carbonyl), δ 157.8 (guanidino carbon).
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Applications in Scientific Research
Peptide Synthesis
As a protected arginine analog, this compound is integral to solid-phase peptide synthesis (SPPS). The Cbz group prevents undesired side reactions during coupling, while the guanidino group enables post-synthetic modifications, such as bioconjugation .
Biochemical Studies
The guanidino moiety’s high basicity (pKa ~12.5) facilitates studies on protein-ligand interactions, particularly in enzymes like nitric oxide synthases and proteases.
Future Perspectives
Ongoing research aims to streamline its synthesis via flow chemistry and explore its utility in drug delivery systems. Innovations in enzymatic deprotection could further enhance its applicability in sustainable peptide manufacturing .
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